molecular formula C13H13N5O2 B2641789 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 338791-45-0

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No. B2641789
CAS RN: 338791-45-0
M. Wt: 271.28
InChI Key: FSQHKWCABLZPDN-UHFFFAOYSA-N
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Description

“6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” is a specialty product for proteomics research . Its molecular formula is C13H13N5O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic moiety containing nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.27 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Pharmacological Applications

Research on derivatives of pyrido[4,3-d]pyrimidin has indicated promising pharmacological activities. For instance, the study by Monge et al. (1993) explored 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives for their diuretic, natriuretic, and kaliuretic activities, revealing specific derivatives that act as sodium-sparing diuretics or potassium-sparing drugs based on their structural variations (Monge, Martínez-Merino, Simon, & Sanmartín, 1993). Similarly, Kumar, Drabu, and Shalini (2017) synthesized 4, 6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity, identifying compounds with significant efficacy (Kumar, Drabu, & Shalini, 2017).

Chemical Synthesis and Applications

The synthesis and characterization of pyrido[4,3-d]pyrimidin derivatives have been a focus for developing new materials with potential applications in drug design and as intermediates for further chemical reactions. For example, Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, highlighting the utility of such compounds in the synthesis of small molecular inhibitors for cancer treatment (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021). Furthermore, Devineni et al. (2019) developed a microwave-promoted synthesis method for thiazolo[3,2-a]pyrimidines, showcasing the efficiency and environmental friendliness of this approach for generating compounds with antimicrobial activity (Devineni, Madduri, Chamarthi, Liu, & Pavuluri, 2019).

properties

IUPAC Name

6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-13-15-7-9-8-17(6-5-12(9)16-13)10-1-3-11(4-2-10)18(19)20/h1-4,7H,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHKWCABLZPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319887
Record name 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

CAS RN

338791-45-0
Record name 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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